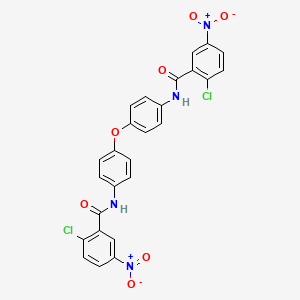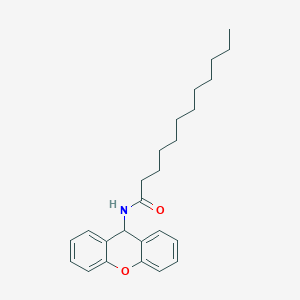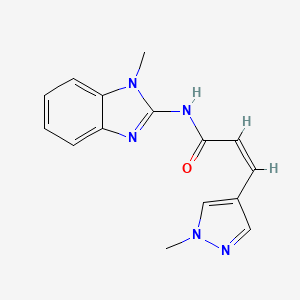![molecular formula C16H24N2O3 B10893491 Furan-2-yl[4-(2-methoxycyclohexyl)piperazin-1-yl]methanone](/img/structure/B10893491.png)
Furan-2-yl[4-(2-methoxycyclohexyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yl[4-(2-methoxycyclohexyl)piperazin-1-yl]methanone is a complex organic compound that features a furan ring, a piperazine ring, and a methoxycyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl[4-(2-methoxycyclohexyl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step often involves the reaction of piperazine with 2-methoxycyclohexanone under acidic or basic conditions to form the 4-(2-methoxycyclohexyl)piperazine intermediate.
Coupling with Furan-2-yl Methanone: The intermediate is then coupled with furan-2-yl methanone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl[4-(2-methoxycyclohexyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The methanone group can be reduced to a methanol derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Furan-2-yl[4-(2-methoxycyclohexyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Furan-2-yl[4-(2-methoxycyclohexyl)piperazin-1-yl]methanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The furan ring and piperazine moiety can engage in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-yl(piperazin-1-yl)methanone
- 4-(2-Methoxyphenyl)piperazin-1-yl]methanone
- Furan-2-yl(4-piperazin-1-yl-phenyl)methanone
Uniqueness
Furan-2-yl[4-(2-methoxycyclohexyl)piperazin-1-yl]methanone is unique due to the presence of the methoxycyclohexyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds and may result in unique biological activities and chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
furan-2-yl-[4-(2-methoxycyclohexyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H24N2O3/c1-20-14-6-3-2-5-13(14)17-8-10-18(11-9-17)16(19)15-7-4-12-21-15/h4,7,12-14H,2-3,5-6,8-11H2,1H3 |
InChI Key |
HRVLJQXAERGABT-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1N2CCN(CC2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10893409.png)

![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B10893436.png)
![Phenol, 2-[3-methyl-1-[2-(4-morpholinyl)ethyl]-1H-1,2,4-triazol-5-yl]-](/img/structure/B10893437.png)
![2-{3-[(3,4-Diethoxybenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10893446.png)
![N-(2-chlorophenyl)-4-oxo-4-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]butanamide](/img/structure/B10893447.png)



![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10893459.png)
![methyl 4-[(1E)-2-cyano-3-(dimethylamino)-3-oxoprop-1-en-1-yl]benzoate](/img/structure/B10893467.png)
![Ethyl 2-[({[3-cyano-4,6-bis(4-methoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B10893477.png)
![2-{(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B10893478.png)
![4-chloro-N-{3-[(1Z)-1-{2-[(4-methyl-3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B10893487.png)
